N-(3-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylphenylamine and 3,5-dimethoxybenzoyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-chloro-2-methylphenylamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.
Hydrazinecarbothioamide Formation: The intermediate is then reacted with thiosemicarbazide under acidic or basic conditions to form the final product, N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE: shares similarities with other hydrazinecarbothioamides, such as:
Uniqueness
The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H18ClN3O3S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C17H18ClN3O3S/c1-10-14(18)5-4-6-15(10)19-17(25)21-20-16(22)11-7-12(23-2)9-13(8-11)24-3/h4-9H,1-3H3,(H,20,22)(H2,19,21,25) |
InChI Key |
GTIZMLLAXDVAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.